molecular formula C15H12N2OS B2548832 N-(1,3-benzothiazol-5-yl)-2-phenylacetamide CAS No. 941966-34-3

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide

Cat. No.: B2548832
CAS No.: 941966-34-3
M. Wt: 268.33
InChI Key: JFEMEAGBQXDVHE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide typically involves the condensation of 2-aminobenzenethiol with phenylacetic acid or its derivatives. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the reaction. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: Known for their antimicrobial and anticancer properties.

    Benzothiazole-2-carboxamides: Used in medicinal chemistry for their diverse biological activities.

Uniqueness

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide is unique due to its specific structural features that confer distinct biological activities. Its combination of a benzothiazole ring with a phenylacetamide moiety enhances its ability to interact with various biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-15(8-11-4-2-1-3-5-11)17-12-6-7-14-13(9-12)16-10-19-14/h1-7,9-10H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEMEAGBQXDVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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